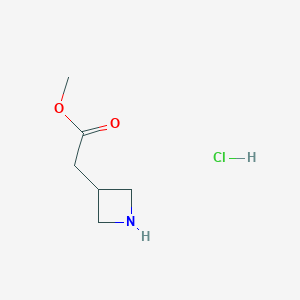

Methyl 2-(azetidin-3-yl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUKJBPQKUAJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(azetidin-3-yl)acetate Hydrochloride: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth examination of Methyl 2-(azetidin-3-yl)acetate hydrochloride, a key building block in modern medicinal chemistry. Azetidine scaffolds are increasingly recognized as "privileged structures" for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This document details the fundamental properties, synthesis, characterization, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its unique attributes in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of drug discovery, the pursuit of novel molecular architectures that enhance efficacy, selectivity, and metabolic stability is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif due to its distinctive conformational rigidity and sp³-rich character.[2] Unlike more flexible aliphatic chains or larger ring systems, the inherent strain of the azetidine ring (approximately 25 kcal/mol) provides a well-defined three-dimensional framework.[3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[4]

Furthermore, the incorporation of azetidine moieties has been shown to improve critical drug-like properties, including:

-

Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Metabolic Stability: The compact and strained ring is often less susceptible to metabolic degradation compared to more conventional structures.[2]

-

Pharmacokinetic Profile: The scaffold's ability to modulate lipophilicity and polarity allows for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine ring, underscoring its therapeutic relevance and success in clinical applications.[2][4] this compound serves as a versatile precursor for introducing this valuable scaffold into more complex molecules.

Core Compound Properties

A thorough understanding of the fundamental physicochemical properties of a building block is the foundation of its effective use in synthesis.

Molecular Identity and Weight

The key identifiers and properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in reaction planning and for mass spectrometry analysis.

| Property | Value | Source |

| Chemical Name | This compound | [5][6] |

| Synonyms | Azetidin-3-yl-acetic acid methyl ester HCl; Methyl 3-Azetidineacetate HCl | [5][6] |

| CAS Number | 1229705-59-2 | [5][7][8] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |

| Molecular Weight | 165.62 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

Structural Information

The structure consists of a central azetidine ring substituted at the 3-position with a methyl acetate group. The hydrochloride salt form ensures stability and improves handling characteristics.

-

Free Base Molecular Formula: C₆H₁₁NO₂[9]

-

Free Base Molecular Weight: 129.16 g/mol [9]

-

SMILES (HCl salt): COC(=O)CC1CNC1.Cl

-

InChIKey (Free Base): UMGZZVORZXUVMQ-UHFFFAOYSA-N[9]

Synthesis and Purification

The synthesis of this compound is typically achieved via a multi-step sequence, culminating in the deprotection of a nitrogen-protected precursor. The most common route involves the use of a tert-butyloxycarbonyl (Boc) protecting group, which is readily removed under acidic conditions.

Synthetic Workflow Overview

A prevalent synthetic strategy involves three main stages: a Horner-Wadsworth-Emmons (HWE) reaction to form an unsaturated intermediate, followed by reduction and final deprotection.[10][11]

Caption: General synthetic workflow for Methyl 2-(azetidin-3-yl)acetate HCl.

Detailed Experimental Protocol: N-Boc Deprotection

This protocol describes the final deprotection step, a critical phase where the choice of acid and conditions is key to preventing the opening of the strained azetidine ring.[12]

Materials:

-

tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq.)

-

4M Hydrochloric Acid in Methanol (approx. 9-10 eq.)

-

Methanol (Anhydrous)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate in anhydrous methanol (e.g., 10 mL per gram of substrate) in a round-bottom flask.[5]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize side reactions like ester hydrolysis or ring opening.[12]

-

Acid Addition: Slowly add the 4M solution of methanolic hydrochloric acid to the cooled, stirring solution.[5]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Stir for 2-4 hours.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

-

Isolation: The resulting crude solid is the target product, this compound. Further purification, if necessary, can be achieved by trituration with a non-polar solvent like diethyl ether or by recrystallization.

Trustworthiness Note: The use of anhydrous conditions is crucial to prevent hydrolysis of the methyl ester.[12] Using a pre-made solution of HCl in an anhydrous solvent (methanol or dioxane) is preferable to using aqueous HCl.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural confirmation. The spectrum provides definitive evidence of the compound's structure through characteristic chemical shifts and coupling patterns.

| Proton Assignment | ¹H NMR (400 MHz, CD₃OD) δ (ppm) |

| Azetidine CH₂ (adjacent to N) | 4.16 (t, J=9.9 Hz, 2H) |

| Azetidine CH₂ (adjacent to N) | 3.95-3.87 (m, 2H) |

| Methoxy (OCH₃) | 3.73-3.65 (m, 3H) |

| Azetidine CH | 3.28-3.19 (m, 1H) |

| Acetate CH₂ | 2.78-2.69 (m, 2H) |

| Data sourced from ChemicalBook.[5] |

The integration of the peaks corresponds to the number of protons in each environment, and the splitting patterns (e.g., triplet 't', multiplet 'm') confirm the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode will typically show the mass of the protonated free base [M+H]⁺ at m/z ≈ 130.17.

Conclusion: A Privileged Building Block for Future Therapeutics

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its unique structural features provide a reliable handle for introducing the azetidine scaffold, allowing medicinal chemists to navigate complex biological space with greater precision.[2][3] By conferring enhanced metabolic stability, conformational rigidity, and improved pharmacokinetic properties, this building block is poised to play a continuing role in the development of innovative therapeutics across a wide range of disease areas, from oncology to neurodegenerative disorders.[2]

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines - Enamine [enamine.net]

- 5. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 6. This compound - CAS:1229705-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | CAS 1229705-59-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. abacipharma.com [abacipharma.com]

- 9. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-(azetidin-3-yl)acetate hydrochloride chemical structure

An In-depth Technical Guide to Methyl 2-(azetidin-3-yl)acetate Hydrochloride: A Cornerstone Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, strategic synthesis, analytical validation, and its significant role in the construction of novel therapeutic agents. This document moves beyond simple data presentation to offer insights into the causality behind methodological choices, ensuring a robust understanding for its practical application.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensionality. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in this context.[1][2] Their inherent high ring strain and sp3-rich character confer unique structural and physicochemical properties that are highly advantageous for drug design.[1] Compared to more conventional planar aromatic rings or larger saturated heterocycles, the constrained azetidine ring offers precise control over substituent exit vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3]

This compound serves as a versatile and highly valuable building block, providing a robust entry point into a diverse range of 3-substituted azetidine derivatives. Its structure combines the desirable azetidine core with a reactive acetate side chain, enabling further elaboration and incorporation into more complex molecular frameworks. This guide will illuminate the synthesis and application of this key intermediate, empowering scientists to leverage its full potential in their research endeavors.

Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation.

Chemical Structure:

-

IUPAC Name: methyl 2-(azetidin-3-yl)acetate;hydrochloride

-

CAS Number: 1229705-59-2[4]

-

Molecular Formula: C₆H₁₂ClNO₂[4]

The structure consists of a central azetidine ring substituted at the 3-position with a methyl acetate group. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Molecular Weight | 165.62 g/mol | [4] |

| Molecular Formula | C₆H₁₂ClNO₂ | [4] |

| CAS Number | 1229705-59-2 | [4] |

| XLogP3-AA (Computed) | -0.3 | |

| Rotatable Bond Count | 2 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Recommended Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Strategic Synthesis: A Validated Pathway

The efficient construction of this compound is paramount for its widespread use. The most prevalent and reliable synthetic strategy involves a three-stage process starting from commercially available N-Boc-3-azetidinone.[7][8] This pathway is designed to control reactivity and maximize yield.

Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction

-

Objective: To install the acetate side chain by forming a carbon-carbon double bond.

-

Causality: The HWE reaction is the method of choice for reacting ketones, like N-Boc-3-azetidinone, with phosphonate esters to stereoselectively form α,β-unsaturated esters.[9][10] This approach offers high yields and predictable outcomes, establishing the core backbone of the target molecule.[9]

Experimental Protocol:

-

Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry Tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Anion Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate anion.

-

Reaction: Add a solution of N-Boc-3-azetidinone in dry THF dropwise to the reaction mixture.

-

Completion: Allow the reaction to warm to room temperature and stir for 1.5 hours, monitoring by TLC until the starting material is consumed.[7]

-

Workup & Purification: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is purified by flash column chromatography.[7][9]

Stage 2: Catalytic Hydrogenation

-

Objective: To reduce the double bond, yielding the saturated acetate derivative.

-

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes. Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation, typically leading to complete conversion under moderate hydrogen pressure.[11]

Experimental Protocol:

-

Setup: Dissolve the unsaturated ester intermediate from Stage 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add 10 mol% of Pd/C (10 wt. %) to the solution.[11]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically atmospheric pressure to 50 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the saturated intermediate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. This product is often of sufficient purity for the next step.

Stage 3: N-Boc Deprotection and Salt Formation

-

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group and isolate the final product as its stable hydrochloride salt.

-

Causality: The Boc group is acid-labile. Treatment with a strong acid cleaves the carbamate to release the free amine. Using methanolic hydrochloric acid or HCl in dioxane not only performs the deprotection but also concurrently forms the hydrochloride salt, which aids in purification (often by precipitation) and enhances the compound's long-term stability.[4][11] Milder acidic conditions are crucial to prevent the acid-catalyzed opening of the strained azetidine ring.[11]

Experimental Protocol:

-

Setup: Dissolve the Boc-protected intermediate from Stage 2 in methanol at 0 °C.[4]

-

Acid Addition: Slowly add a 4 M solution of methanolic hydrochloric acid to the solution.[4]

-

Reaction: Stir the reaction mixture at 25 °C for 2 hours, monitoring by TLC.[4]

-

Isolation: Upon completion, remove the solvent by concentration under reduced pressure.[4]

-

Final Product: The resulting solid is the crude this compound, which can be further purified by recrystallization if necessary.[4]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

¹H NMR Spectroscopy:

The structure of this compound is unequivocally confirmed by its ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | J (Hz) |

| 4.16 | triplet | 2H | Azetidine CH₂ | 9.9 |

| 3.95-3.87 | multiplet | 2H | Azetidine CH₂ | |

| 3.73-3.65 | multiplet | 3H | OCH₃ | |

| 3.28-3.19 | multiplet | 1H | Azetidine CH | |

| 2.78-2.69 | multiplet | 2H | CH₂COO | |

| Spectrum acquired in CD₃OD at 400 MHz.[4] |

Interpretation:

-

The signals between δ 3.87 and 4.16 ppm are characteristic of the methylene protons on the azetidine ring adjacent to the protonated nitrogen.

-

The singlet corresponding to the three methyl ester protons (OCH₃) is observed around δ 3.70 ppm.

-

The multiplet around δ 3.24 ppm corresponds to the single proton at the 3-position of the azetidine ring.

-

The protons of the methylene group adjacent to the carbonyl (CH₂COO) appear as a multiplet around δ 2.74 ppm.

Other essential analytical techniques for quality control include:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the C=O stretch of the ester and the N-H stretch of the ammonium salt.

Application in Medicinal Chemistry: A Scaffold for Innovation

This compound is not an end-product but a strategic starting point for generating libraries of novel compounds. Its primary utility lies in its role as a scaffold for diversification.

The unsaturated precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, is a powerful Michael acceptor. This reactivity allows for the conjugate addition of a wide array of nucleophiles, particularly nitrogen-containing heterocycles, at the 3-position of the azetidine ring.[10][12][13] This aza-Michael addition is a cornerstone strategy for creating diverse libraries of 3,3-disubstituted azetidines.[12][14]

This strategy has been successfully employed to synthesize novel 3-substituted azetidine derivatives that have been investigated for various therapeutic applications, including as triple reuptake inhibitors (TRIs) for the potential treatment of depression.[15] The ability to rapidly generate and test a multitude of analogs makes this azetidine building block a powerful tool in lead discovery and optimization campaigns.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification:

Based on data for similar chemical structures, the compound should be handled as a potential irritant.[4]

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][16]

-

Signal Word: Warning[4]

Recommended Safety and Handling Procedures:

| Precautionary Measure | Protocol | Reference |

| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. Ensure safety shower and eyewash stations are accessible. | [17][18] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. | [16][18] |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [16][17] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C). | [4][17] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [16][17] |

| First Aid (Skin) | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | [16][17] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [16] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its unique structural features, derived from the strained azetidine ring, offer significant advantages in drug design. The well-defined and validated synthetic pathway detailed in this guide provides a reliable and scalable method for its production. By understanding its chemical properties, synthesis, and potential for diversification, researchers are well-equipped to unlock the full potential of this powerful building block in their drug discovery programs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 5. This compound - CAS:1229705-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aksci.com [aksci.com]

- 17. file.chemscene.com [file.chemscene.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational properties, imparted by significant ring strain, allow it to serve as a versatile building block in the design of novel therapeutics.[1][2] Methyl 2-(azetidin-3-yl)acetate, in particular, is a valuable intermediate, providing a key structural motif for a range of biologically active molecules. This guide offers a comprehensive overview of a robust and widely employed synthetic pathway to methyl 2-(azetidin-3-yl)acetate hydrochloride, focusing on the practical aspects and underlying chemical principles.

The Predominant Synthetic Pathway: A Three-Stage Approach

The most common and scalable synthesis of this compound proceeds through a three-stage process, beginning with the readily available N-Boc-azetidin-3-one. This pathway is favored for its reliability and the relative stability of the intermediates. The overall strategy involves:

-

Horner-Wadsworth-Emmons (HWE) Reaction: Formation of an α,β-unsaturated ester.

-

Catalytic Hydrogenation: Reduction of the carbon-carbon double bond.

-

N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final hydrochloride salt.[3]

This guide will now delve into the specifics of each stage, providing detailed protocols and expert insights.

Stage 1: Horner-Wadsworth-Emmons Reaction - Constructing the Carbon Backbone

The initial step involves the olefination of N-Boc-azetidin-3-one using a stabilized phosphonate ylide, a classic Horner-Wadsworth-Emmons (HWE) reaction. This reaction is highly reliable for creating the exocyclic α,β-unsaturated ester, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[4][5]

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one.

Causality Behind Experimental Choices:

-

Phosphonate Reagent: Methyl 2-(dimethoxyphosphoryl)acetate is chosen for its ability to form a stabilized carbanion, which is sufficiently nucleophilic to attack the ketone of the azetidinone.[4]

-

Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the phosphonate. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the reaction intermediates.

-

Protecting Group: The N-Boc group is crucial for two reasons: it deactivates the nitrogen, preventing it from interfering with the reaction, and it provides stability to the azetidine ring.

Detailed Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq.) dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate anion.

-

Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is typically purified by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Materials | N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate, Sodium Hydride | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |

| Reaction Time | 1.5 - 2.5 hours | [6] |

| Temperature | 0 °C to room temperature | [6] |

| Typical Yield | ~70-80% | [4] |

| Purification | Flash column chromatography | [4] |

Troubleshooting & Field Insights:

-

Low Yield: Incomplete deprotonation of the phosphonate can be a cause. Ensure the sodium hydride is fresh and the THF is scrupulously dry.

-

Side Reactions: The primary side products often arise from self-condensation of the starting materials or reaction with residual water. Maintaining anhydrous conditions is critical.

Stage 2: Catalytic Hydrogenation - Saturation of the Alkene

The second stage involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester intermediate. This is most commonly and efficiently achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Reaction Scheme:

Caption: Catalytic hydrogenation of the α,β-unsaturated ester intermediate.

Causality Behind Experimental Choices:

-

Catalyst: 10% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of alkenes. It offers good activity and can be easily removed by filtration.

-

Hydrogen Source: Hydrogen gas (H₂) is the reducing agent. The reaction can often be carried out at atmospheric pressure using a balloon, though for larger scales or less reactive substrates, a pressurized system may be employed.[7]

-

Solvent: Methanol or ethanol are common solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

Detailed Experimental Protocol:

-

Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq.) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as Pd/C can be pyrophoric.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography.

| Parameter | Value | Reference |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [3] |

| Hydrogen Pressure | Atmospheric (balloon) to 50 psi | [7] |

| Solvent | Methanol or Ethanol | [7] |

| Reaction Time | Typically 2-16 hours | [3] |

| Temperature | Room Temperature | [3] |

| Typical Yield | >95% | [1] |

| Purification | Filtration through Celite®, optional chromatography | [1] |

Troubleshooting & Field Insights:

-

Incomplete Reaction: This may be due to catalyst poisoning. Ensure the starting material and solvent are free of sulfur-containing impurities. Using a fresh batch of catalyst is recommended. Increasing the hydrogen pressure can also improve the reaction rate.[7]

-

Safety: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care in a well-ventilated fume hood and never allow the catalyst to dry on the filter paper.

Stage 3: N-Boc Deprotection - Unveiling the Final Product

The final step is the removal of the N-Boc protecting group under acidic conditions to yield methyl 2-(azetidin-3-yl)acetate as its hydrochloride salt. This is a standard procedure in peptide and heterocyclic chemistry.

Reaction Scheme:

Caption: Acid-mediated N-Boc deprotection to yield the final product.

Causality Behind Experimental Choices:

-

Acidic Conditions: The Boc group is labile to strong acids. A solution of hydrochloric acid in an organic solvent like methanol or dioxane is commonly used. This provides anhydrous conditions, which are important to prevent hydrolysis of the methyl ester.[7]

-

Formation of Hydrochloride Salt: The use of HCl results in the formation of the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid that is easy to handle and purify.

Detailed Experimental Protocol:

-

Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of methanol at 0 °C.

-

To this solution, slowly add a 4 M solution of methanolic hydrochloric acid (excess, e.g., 9-10 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting crude product, this compound, is often obtained as a solid. It can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.

| Parameter | Value | Reference |

| Reagent | 4 M HCl in Methanol or Dioxane | [7] |

| Solvent | Methanol or Dioxane | [7] |

| Reaction Time | 2 - 4 hours | [7] |

| Temperature | 0 °C to Room Temperature | [7] |

| Typical Yield | Quantitative | [7] |

| Purification | Concentration, Trituration with ether | [7] |

Troubleshooting & Field Insights:

-

Azetidine Ring Opening: The strained azetidine ring can be susceptible to opening under harsh acidic conditions. Using milder conditions, such as HCl in dioxane at room temperature, is often preferred over stronger acids like neat trifluoroacetic acid (TFA).[7][8]

-

Ester Hydrolysis: The presence of water can lead to the hydrolysis of the methyl ester. It is crucial to use anhydrous solvents and reagents for this step.[7]

Characterization of the Final Product

The structure of this compound can be confirmed by spectroscopic methods, primarily ¹H NMR.

-

¹H NMR (400 MHz, CD₃OD): δ 4.16 (t, J=9.9 Hz, 2H), 3.95-3.87 (m, 2H), 3.73-3.65 (m, 3H), 3.28-3.19 (m, 1H), 2.78-2.69 (m, 2H).

Alternative Synthetic Strategies

While the three-step pathway described is the most prevalent, other methods for the synthesis of 3-substituted azetidines exist. These include:

-

Ring-closing reactions of γ-haloamines or activated γ-aminoalcohols.

-

[2+2] Cycloadditions of imines and alkenes.

-

Ring expansion of aziridines.[2]

These alternative routes can be advantageous for accessing specific substitution patterns but may be less general or scalable than the pathway detailed in this guide.

Conclusion

The synthesis of this compound via the Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation and N-Boc deprotection, represents a reliable and well-established route for accessing this valuable building block. By understanding the rationale behind the choice of reagents and conditions, and by being aware of potential challenges and troubleshooting strategies, researchers can confidently and efficiently produce this important intermediate for applications in drug discovery and development.

References

- 1. file.leyan.com [file.leyan.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 2-(azetidin-3-yl)acetate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the Proton (¹H) NMR spectrum of Methyl 2-(azetidin-3-yl)acetate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings of the spectrum, present a robust experimental protocol for its acquisition, and deliver a detailed, proton-by-proton interpretation of the chemical shifts, multiplicities, and coupling constants. This document is structured to provide not just data, but a causal understanding of the spectral features, empowering researchers to confidently identify and characterize this and similar molecular scaffolds.

Introduction: The Molecule in Focus

Methyl 2-(azetidin-3-yl)acetate is a valuable building block in drug discovery, featuring a strained four-membered azetidine ring, a secondary amine, and a methyl ester functionality. In its hydrochloride salt form, the secondary amine is protonated, significantly influencing the electronic environment and, consequently, the ¹H NMR spectrum. Accurate interpretation of its NMR data is critical for confirming its structure, assessing its purity, and understanding its chemical behavior in solution. This guide will serve as a comprehensive reference for achieving these analytical goals.

Molecular Structure and Proton Designations

To facilitate a clear and unambiguous discussion, the protons of this compound are systematically labeled as shown below. The protonation of the nitrogen atom creates a chiral center at the nitrogen (inversion is slow on the NMR timescale), but for the purposes of this guide, we will consider the time-averaged environment unless diastereotopicity is explicitly observed.

Caption: Labeled structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[1][2] This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Materials and Reagents

-

This compound (5-10 mg)[1]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.9% D

-

High-quality 5 mm NMR tubes[1]

-

Glass Pasteur pipette with a cotton or glass wool plug[3]

Choice of Solvent: The Causality Behind DMSO-d₆

For amine hydrochloride salts, the choice of solvent is critical. While D₂O could be used, the acidic N⁺-H protons (He) would rapidly exchange with deuterium, causing their signal to disappear.[4] Chloroform-d (CDCl₃) often has poor solubility for salts.

DMSO-d₆ is the optimal choice for this compound for two primary reasons:

-

Solubility: It is a polar aprotic solvent capable of dissolving a wide range of organic salts.[5]

-

Proton Observation: It does not have exchangeable deuterons, which allows for the observation of the N⁺-H protons. These signals are often broad but provide definitive evidence of the ammonium salt's presence.[4][6][7]

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[8] Vortex or gently agitate until the solid is completely dissolved. The solution should be clear and colorless.

-

Filtration: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton or glass wool.

-

Transfer: Carefully filter the solution directly into a clean, high-quality NMR tube. Ensure the liquid height is at least 4.5-5 cm to be properly positioned within the NMR probe's coils.[5][8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Key Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Spectral Width: ~12-16 ppm to ensure all signals, including potentially broad N-H peaks, are captured.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Referencing: The residual proteo-solvent peak of DMSO-d₅ (a quintet) should be calibrated to δ 2.50 ppm. This serves as the internal reference.[1]

Spectral Analysis and Interpretation

The following is a detailed analysis of the predicted ¹H NMR spectrum of this compound in DMSO-d₆. The protonation of the azetidine nitrogen has a significant deshielding effect (a downfield shift) on the adjacent protons (Ha, Hb) compared to the free base.[6][7]

Summary of Predicted Spectral Data

| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Coupling (J) Hz | Rationale |

| Hd (-OCH₃) | 3H | Singlet (s) | ~3.65 | - | Classic methyl ester signal. Uncoupled to other protons.[9][10] |

| Ha/Ha' (Azetidine CH₂) | 4H | Multiplet (m) | ~3.8 - 4.1 | Geminal & Vicinal | Protons on C2/C4 of the azetidine ring. Deshielded by the adjacent N⁺H₂. Complex coupling with each other and with Hb. |

| Hb (Azetidine CH) | 1H | Multiplet (m) | ~3.4 - 3.7 | Vicinal | Methine proton at C3. Coupled to four Ha protons and two Hc protons, resulting in a complex multiplet. |

| Hc (-CH₂CO) | 2H | Doublet (d) | ~2.8 - 3.0 | ~7-8 Hz | Methylene protons adjacent to the carbonyl. Deshielded by the ester group and coupled only to the Hb proton. |

| He (N⁺H₂) | 2H | Broad Singlet (br s) | ~9.0 - 10.0 | - | Acidic ammonium protons. Signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange. Will disappear upon D₂O shake. |

Detailed Peak-by-Peak Analysis

-

Hd (δ ~3.65 ppm, s, 3H): This sharp singlet is the most straightforward signal to assign. It corresponds to the three equivalent protons of the methyl ester group.[9][11] Its integration value of 3H serves as a reliable reference for the other signals.

-

Hc (δ ~2.8 - 3.0 ppm, d, 2H): These two protons are on the carbon alpha to the ester carbonyl. This position typically resonates around 2.2 ppm, but the proximity to the electron-withdrawing azetidinium ring shifts it further downfield.[12] They are coupled only to the single methine proton (Hb), resulting in a clean doublet (n+1 rule: 1+1=2).

-

Hb (δ ~3.4 - 3.7 ppm, m, 1H): This is the most complex signal in the spectrum. The methine proton is coupled to the two Hc protons and the four Ha/Ha' protons on the ring. This would theoretically result in a multiplet with many lines, which often overlaps with other signals.

-

Ha/Ha' (δ ~3.8 - 4.1 ppm, m, 4H): These are the four protons on the azetidine ring carbons adjacent to the nitrogen. The positive charge on the nitrogen atom strongly deshields these protons, shifting them significantly downfield.[6][7] The protons on the same carbon are chemically different (diastereotopic) and will split each other (geminal coupling). They will also split the protons on the other ring carbon and the methine proton (Hb) (vicinal coupling). This complex spin system results in a broad, overlapping multiplet.

-

He (δ ~9.0 - 10.0 ppm, br s, 2H): The signal for the two ammonium protons is expected to be significantly downfield due to the positive charge and hydrogen bonding with the DMSO solvent. The signal is typically broad due to exchange and quadrupolar relaxation from the ¹⁴N nucleus. A key confirmation step is to add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the disappearance of this peak confirms its assignment as an exchangeable proton.[4]

Visualization of Coupling Interactions

The spin-spin coupling network provides the structural connectivity. The diagram below illustrates the key ¹H-¹H coupling relationships.

Caption: Key ¹H-¹H spin-spin coupling network in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A logical, step-by-step analysis, beginning with the most distinct signals (the methyl ester singlet) and moving to the more complex spin systems of the azetidine ring, allows for a full and confident assignment of every proton. The characteristic downfield shifts of the azetidine protons and the presence of a broad, exchangeable N⁺H₂ signal are definitive hallmarks of the hydrochloride salt structure. By following the detailed protocol and interpretive guide presented here, researchers can effectively use ¹H NMR spectroscopy to verify the integrity of this important chemical entity.

References

- 1. scribd.com [scribd.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. How To [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. aocs.org [aocs.org]

- 10. sciepub.com [sciepub.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Spectroscopic Guide to Methyl 2-(azetidin-3-yl)acetate Hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS No: 1229705-59-2).[1][2][3] As a key building block in medicinal chemistry and drug development, the unambiguous structural confirmation and purity assessment of this compound are paramount. This document synthesizes available experimental data with theoretical spectroscopic principles to offer a comprehensive characterization framework for researchers and scientists. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind spectral features and providing robust, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a small, functionalized heterocycle. The strained four-membered azetidine ring, combined with the methyl ester moiety, presents a unique set of spectroscopic signatures. The hydrochloride salt form ensures the azetidine nitrogen is protonated, significantly influencing the chemical environment of adjacent protons and carbons.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Experimental ¹H NMR data has been reported for this compound, providing a definitive fingerprint for its identification.[1]

Expert Interpretation: The spectrum, typically run in a deuterated solvent like Methanol-d₄ (CD₃OD) or D₂O, shows distinct regions. The protonated nitrogen (N⁺H₂) causes the adjacent methylene (CH₂) and methine (CH) protons on the azetidine ring to be significantly deshielded (shifted downfield). The electron-withdrawing effect of the ester carbonyl group similarly deshields the adjacent CH₂ group. The hydrochloride salt form often leads to broader N-H signals that may exchange with solvent protons, sometimes rendering them invisible.

Table 1: Experimental ¹H NMR Data Data acquired at 400 MHz in CD₃OD.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| 4.16 | t, J=9.9 Hz | 2H | Azetidine CH₂ (H-2a, H-4a) | Protons are diastereotopic but appear as a triplet due to coupling with adjacent ring protons. Downfield shift due to proximity to the N⁺H₂ group. |

| 3.95-3.87 | m | 2H | Azetidine CH₂ (H-2b, H-4b) | Complex multiplet representing the other set of diastereotopic protons on the azetidine ring, adjacent to the nitrogen. |

| 3.73-3.65 | m | 3H | OCH₃ (Methyl Ester) | Singlet from the methyl ester protons, often appearing sharp and integrating to 3H. Overlap with other signals can occur. |

| 3.28-3.19 | m | 1H | Azetidine CH (H-3) | Methine proton on the azetidine ring, coupled to four other protons, resulting in a complex multiplet. |

| 2.78-2.69 | m | 2H | Acetate CH₂ (H-5) | Methylene protons adjacent to the carbonyl group and the azetidine ring, appearing as a multiplet. |

Note: Assignments are based on the reported data and established chemical shift principles.[1][4] The labels H-2, H-3, H-4 refer to positions on the azetidine ring, and H-5 refers to the acetate methylene.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expert Interpretation: The key signals to identify are the ester carbonyl carbon, which will be the most downfield signal (>170 ppm), the methoxy carbon (~52 ppm), and the carbons of the azetidine ring. The carbons attached to the protonated nitrogen will be shifted downfield compared to a neutral azetidine.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |

| ~172 | C=O (Ester Carbonyl) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~55 | Azetidine CH₂ (C-2, C-4) | Carbons directly bonded to the electropositive N⁺H₂ group are deshielded. |

| ~52 | OCH₃ (Methyl Ester) | Typical range for a methyl ester carbon.[6] |

| ~35 | Acetate CH₂ (C-5) | Aliphatic carbon alpha to a carbonyl group. |

| ~30 | Azetidine CH (C-3) | Aliphatic methine carbon at the point of substitution. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. Although a published spectrum for this specific compound is not available, its characteristic absorption bands can be confidently predicted.

Expert Interpretation: The spectrum will be dominated by absorbances from the ester and the ammonium salt. A strong, sharp peak for the C=O stretch of the ester is expected. The N⁺-H stretch from the secondary ammonium hydrochloride will appear as a broad band, often superimposed on the C-H stretching region.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3000-2700 | N⁺-H₂ | Stretch | Broad, strong |

| ~2950 | C-H | Stretch | Medium, sharp |

| ~1735 | C=O | Stretch | Strong, sharp |

| ~1200 | C-O | Stretch | Strong |

| ~1150 | C-N | Stretch | Medium |

Rationale: The C=O stretch is a reliable indicator of the ester, typically found around 1730-1750 cm⁻¹.[7][8] The broad N⁺-H₂ band is characteristic of ammonium salts.[9]

Experimental Protocol for ATR-FTIR

-

System Validation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. Ensure no significant atmospheric water or CO₂ peaks are present.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-charged molecule.

Expert Interpretation: In positive-ion ESI-MS, the analysis will detect the free base of the molecule protonated. The molecular formula of the free base is C₆H₁₁NO₂ with a monoisotopic mass of 129.0790 Da.[10] Therefore, the primary ion observed will be the [M+H]⁺ ion.

Expected Molecular Ion:

-

[M+H]⁺ Calculated: 130.0862 m/z

-

[M+Na]⁺ Calculated: 152.0682 m/z

Predicted Fragmentation Pathway: The primary fragmentation pathways for the [M+H]⁺ ion would involve the loss of neutral molecules like methanol (CH₃OH) from the ester or the cleavage of the strained azetidine ring.

Caption: A plausible ESI-MS fragmentation pathway for the parent ion.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) in positive ion mode to maximize the signal of the [M+H]⁺ ion at m/z 130.1.

-

Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-300. For fragmentation data, perform a product ion scan (MS/MS) by selecting the precursor ion at m/z 130.1 and applying collision energy to induce fragmentation.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. ¹H NMR provides a definitive fingerprint of the hydrogen environment, while ¹³C NMR confirms the carbon backbone. IR spectroscopy validates the presence of key functional groups, particularly the ester and ammonium salt. Finally, high-resolution ESI-MS confirms the elemental composition and offers structural insights through fragmentation analysis. The protocols and interpretations provided herein constitute a robust framework for the quality control and characterization of this important chemical building block in any research or development setting.

References

- 1. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 2. This compound - CAS:1229705-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | CAS 1229705-59-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Methyl acetate(79-20-9) 13C NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(azetidin-3-yl)acetate Hydrochloride

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's journey from a laboratory curiosity to a clinical candidate.[1] Poor aqueous solubility can lead to a cascade of developmental challenges, including unreliable in vitro assay results, diminished in vivo exposure, and ultimately, compromised therapeutic efficacy.[2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility profile of methyl 2-(azetidin-3-yl)acetate hydrochloride, a compound of interest featuring the increasingly valuable azetidine motif.[3] Azetidine-containing compounds are progressively incorporated into drug design to enhance physicochemical properties, including solubility and metabolic stability.[3][4]

This document eschews a rigid, templated approach. Instead, it offers a narrative built on scientific first principles and field-proven methodologies. The objective is to not only delineate how to measure solubility but to illuminate why specific experimental choices are made, thereby empowering the reader to design and interpret solubility studies with confidence and scientific rigor.

Theoretical Considerations for this compound Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to designing meaningful solubility studies. As an amine hydrochloride salt, its solubility is anticipated to be significantly influenced by pH.[5][6] The molecule's structure, featuring a polar ester group and a protonated azetidine ring, suggests a predisposition to aqueous solubility, a desirable trait in drug candidates.[3]

The Impact of pH and pKa

The Henderson-Hasselbalch equation provides a theoretical framework for predicting the ionization state of the azetidine nitrogen at various pH values. The pKa of the azetidinium ion is the central determinant of the pH-solubility profile. Below its pKa, the compound will exist predominantly in its protonated, cationic form, which is generally more soluble in aqueous media.[6] Above the pKa, the neutral, free base form will dominate, likely leading to a decrease in solubility. Therefore, a comprehensive solubility assessment must be conducted over a physiologically relevant pH range (typically 1.2 to 6.8, as recommended by ICH guidelines for Biopharmaceutics Classification System-based biowaivers).[7][8]

The Distinction Between Kinetic and Thermodynamic Solubility

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[9]

-

Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[10][11] Kinetic solubility assays are high-throughput and consume minimal compound, making them ideal for the early stages of drug discovery for ranking and comparing compounds.[2][12] However, these values can be significantly higher than the true equilibrium solubility due to the formation of supersaturated solutions or amorphous precipitates.[10][13]

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid phase.[1] It is considered the "gold standard" for solubility measurement and is critical for lead optimization and formulation development.[2][14] The shake-flask method is the most common approach for determining thermodynamic solubility.[15]

The relationship between these two parameters is a critical piece of the developability puzzle. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with precipitation and formulation stability.

Caption: A simplified workflow comparing kinetic and thermodynamic solubility determination.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound. These protocols are designed to be self-validating by incorporating appropriate controls and analytical techniques.

High-Throughput Kinetic Solubility Assay

This assay is designed for rapid screening and provides an early indication of a compound's solubility characteristics.

Principle: A concentrated DMSO stock solution of the test compound is serially diluted in an aqueous buffer. The onset of precipitation is detected by turbidimetry (nephelometry) or by analyzing the concentration in the supernatant after centrifugation.[2]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Using a liquid handler, add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[14]

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a plate reader capable of nephelometric measurements. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

-

Centrifugation/Filtration and Analysis: Alternatively, centrifuge the plate to pellet any precipitate or use a filter plate.[2] Aspirate the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the assay buffer/DMSO mixture is required for accurate quantification.

-

"Gold Standard" Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is essential for later-stage drug development.[1]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.[15]

Protocol:

-

Buffer Preparation: Prepare a series of buffers representing the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and a buffer at the pH of the compound's lowest predicted solubility.[8] All buffers should be at a controlled temperature (e.g., 37 ± 1°C).[16]

-

Compound Addition: Add an excess of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration: Seal the vials and agitate them using a shaker or rotator at a constant temperature for an extended period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1] The equilibration time should be sufficient to ensure the concentration in solution is no longer changing.[17]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.

-

pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[8]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Presentation

The solubility data for this compound should be presented clearly and concisely to facilitate its use in project decisions.

Quantitative Data Summary

A tabular format is recommended for summarizing the solubility data across different conditions.

| Assay Type | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Method of Analysis |

| Kinetic | 7.4 | 25 | [Insert Value] | [Insert Value] | Nephelometry |

| Thermodynamic | 1.2 | 37 | [Insert Value] | [Insert Value] | HPLC-UV |

| Thermodynamic | 4.5 | 37 | [Insert Value] | [Insert Value] | HPLC-UV |

| Thermodynamic | 6.8 | 37 | [Insert Value] | [Insert Value] | HPLC-UV |

pH-Solubility Profile

A graphical representation of the thermodynamic solubility as a function of pH is highly informative. This plot will visually depict the impact of ionization on the compound's solubility and can be used to estimate its pKa.

Conclusion: A Foundation for Development

Characterizing the solubility profile of this compound is not merely a data collection exercise; it is a critical step in assessing its potential as a drug candidate. A favorable solubility profile, particularly in the physiological pH range, significantly de-risks downstream development activities.[18] This guide provides the theoretical underpinnings and practical methodologies to generate a robust and reliable solubility data package. By understanding the nuances of kinetic versus thermodynamic solubility and the critical influence of pH, researchers can make more informed decisions, accelerating the path of promising molecules from the bench to the clinic.

References

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. ovid.com [ovid.com]

- 14. enamine.net [enamine.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. admescope.com [admescope.com]

- 17. who.int [who.int]

- 18. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(azetidin-3-yl)acetate hydrochloride: A Comprehensive Technical Guide for Advanced Research

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, properties highly sought after in the design of novel therapeutics.[2] Unlike more flexible aliphatic chains or larger ring systems, the constrained conformation of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets.[3] This has led to the incorporation of azetidine derivatives into a range of clinically successful drugs. This guide provides an in-depth technical overview of Methyl 2-(azetidin-3-yl)acetate hydrochloride, a key building block for the synthesis of more complex azetidine-containing molecules, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring the reproducibility of experimental results. This section details the known physical and chemical characteristics of this compound.

Core Structural and Physical Data

The fundamental properties of this compound are summarized in the table below. These data are essential for accurate reagent measurement, reaction stoichiometry calculations, and for the interpretation of analytical data.

| Property | Value | Source(s) |

| CAS Number | 1229705-59-2 | [4] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5] |

| Molecular Weight | 165.62 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8 °C, under inert atmosphere | [6] |

Note: Experimental values for melting point, boiling point, and pKa are not widely reported in the literature. The hydrochloride salt form suggests good solubility in polar protic solvents such as water and methanol.

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and efficient synthetic route proceeds through three key stages: a Horner-Wadsworth-Emmons reaction to construct the carbon backbone, followed by a reduction of the resulting α,β-unsaturated ester, and culminating in the deprotection of the azetidine nitrogen.

References

- 1. m.youtube.com [m.youtube.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]

- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 5. This compound - CAS:1229705-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. chiralen.com [chiralen.com]

The Synthetic Architect's Blueprint: A Technical Guide to Key Intermediates in the Synthesis of Methyl 2-(azetidin-3-yl)acetate

Introduction: In the landscape of modern drug discovery, the azetidine motif has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] Methyl 2-(azetidin-3-yl)acetate, a versatile building block, serves as a critical entry point for the synthesis of a diverse array of novel chemical entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the pivotal intermediates that form the backbone of its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing methodological choices.

Two principal synthetic routes have been established for the efficient preparation of Methyl 2-(azetidin-3-yl)acetate, each characterized by a unique set of key intermediates. The most prevalent pathway commences with the commercially available N-Boc-3-azetidinone, proceeding through an α,β-unsaturated ester intermediate. An alternative strategy begins with N-Boc-3-cyanoazetidine, offering a different approach to the target molecule. This guide will dissect both pathways, providing a granular understanding of the critical transformations and the intermediates that define them.

Route 1: The Horner-Wadsworth-Emmons Pathway

This robust and widely adopted route leverages the power of the Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon backbone, followed by a reduction and deprotection sequence. The synthesis unfolds through three critical intermediates, each representing a key milestone in the synthetic journey.

Diagram of the Horner-Wadsworth-Emmons Pathway

Caption: Synthetic pathway via the Horner-Wadsworth-Emmons reaction.

Key Intermediate 1: tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This α,β-unsaturated ester is the cornerstone of the HWE pathway, formed by the olefination of N-Boc-3-azetidinone. Its electrophilic double bond is primed for subsequent reduction.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful and stereoselective method for forming carbon-carbon double bonds.[2] In this context, a phosphonate-stabilized carbanion, generated from methyl 2-(dimethoxyphosphoryl)acetate, attacks the carbonyl group of N-Boc-3-azetidinone.

Mechanism and Rationale: The reaction is initiated by the deprotonation of the phosphonate ester using a strong, non-nucleophilic base, typically sodium hydride (NaH).[3][4] The resulting carbanion is a soft nucleophile that readily adds to the carbonyl of the azetidinone. The choice of NaH is critical; its insolubility in the common solvent, tetrahydrofuran (THF), necessitates a heterogeneous reaction, but it provides a strong driving force for the deprotonation without competing nucleophilic addition. The reaction proceeds through a transient oxaphosphetane intermediate, which then collapses to form the desired alkene and a water-soluble phosphate byproduct, simplifying purification.[2][5] The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[2]

Detailed Experimental Protocol: [3]

-

Preparation of the Ylide: To a suspension of sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (250 mL) under an inert atmosphere (e.g., nitrogen or argon), add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Addition of Ketone: Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

-

Reaction Progression: Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Carefully quench the reaction by the dropwise addition of water (250 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.

| Parameter | Value | Reference |

| Starting Materials | 1-Boc-3-azetidinone, Methyl 2-(dimethoxyphosphoryl)acetate, Sodium Hydride | [3][6] |

| Solvent | Dry Tetrahydrofuran (THF) | [3][6] |

| Reaction Time | 1.5 hours | [6] |

| Temperature | Room Temperature | [3] |

| Yield | 72% | [3] |

Key Intermediate 2: tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

This saturated ester is obtained through the reduction of the α,β-unsaturated double bond of the preceding intermediate. This step is crucial for establishing the desired alkyl side chain.

Synthesis via Catalytic Hydrogenation: Catalytic hydrogenation is the method of choice for the reduction of the carbon-carbon double bond in the presence of the ester functionality. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[7]

Mechanism and Rationale: The reaction occurs on the surface of the palladium catalyst.[8] Both hydrogen gas and the alkene adsorb onto the metal surface, facilitating the syn-addition of two hydrogen atoms across the double bond.[8] The choice of Pd/C is advantageous due to its high activity, ease of handling (compared to pyrophoric catalysts like Raney Nickel), and its selectivity for reducing the alkene in the presence of the less reactive ester carbonyl group under mild conditions (atmospheric pressure and room temperature).[7][9]

Detailed Experimental Protocol: [7]

-

Reaction Setup: In a hydrogenation vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: To this solution, add 10 mol% of Pd/C (10 wt. %).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which can be purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | [7] |

| Solvent | Methanol, Ethanol, or Ethyl Acetate | [7] |

| Pressure | 1-4 atm H₂ | [7] |

| Temperature | Room Temperature | [7] |

| Yield | High | [7] |

Final Product Formation: N-Boc Deprotection

The final step in this pathway is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the azetidine ring.

Synthesis via Acid-Catalyzed Deprotection: The Boc group is highly susceptible to cleavage under acidic conditions.[10] A common and effective method is the use of a strong acid such as hydrochloric acid (HCl) in an anhydrous organic solvent like 1,4-dioxane or ethyl acetate.[7]

Mechanism and Rationale: The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[10] This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][11] The use of anhydrous conditions is important to prevent side reactions involving water. HCl in dioxane is often preferred as it provides a controlled and efficient deprotection, and the resulting product is typically isolated as the stable hydrochloride salt, which is often a crystalline solid, facilitating its purification and handling.

Detailed Experimental Protocol: [7]

-

Reaction Setup: Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate in anhydrous 1,4-dioxane.

-

Deprotection: To this solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Reaction Progression: Stir the mixture at room temperature. The reaction is usually rapid, and the product hydrochloride salt may precipitate out of the solution.